Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Overview
Description
The compound contains several functional groups and structural motifs that are common in organic chemistry . These include a benzofuran ring, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also contains a tetrahydrothiazolo[5,4-c]pyridine ring, which is a type of heterocyclic compound. The ethyl carbamate group is another notable feature of this molecule.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzofuran skeleton confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .Scientific Research Applications
Antioxidant Activity
Research on related heterocyclic compounds, such as pyrrolyl selenolopyridine derivatives, has shown remarkable antioxidant activity. These compounds were synthesized through various chemical reactions, indicating a potential pathway for producing antioxidants that could be beneficial in combating oxidative stress-related diseases (Zaki et al., 2017).
Antibacterial and Antifungal Activity
Newly synthesized pyrazoline and pyrazole derivatives, bearing benzenesulfonamide moieties, have been tested for their antibacterial and antifungal activities against various strains such as E. coli, P. aeruginosa, S. aureus, and C. albicans. These studies provide insights into the design of novel compounds with potential therapeutic applications in treating infectious diseases (Hassan, 2013).
Anticancer Activity
Compounds synthesized from related chemical structures have been evaluated for their anticancer activity. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents. This research suggests the possibility of developing new therapeutic agents for cancer treatment (Abdellatif et al., 2014).
Synthesis of Heterocyclic Compounds
Several studies have focused on the synthesis of novel heterocyclic compounds incorporating the thiadiazole moiety, demonstrating their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings indicate the utility of such compounds in developing new pesticides or agrochemicals to protect crops from pests (Fadda et al., 2017).
Mechanism of Action
Target of Action
Benzofuran derivatives, which are part of the compound’s structure, have been shown to exhibit a wide range of biological activities . They have been found to interact with various targets such as kinases , nerve growth factor , and melatonin receptors MT1 and MT2 .
Mode of Action
Benzofuran derivatives have been shown to exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of vegfr-2 .
Biochemical Pathways
Benzofuran derivatives have been reported to have diverse pharmacological activities due to the multiple substitution sites on the benzodihydrofuran ring system . These activities include nerve growth factor activating activity , anti-inflammatory , antioxidant properties , anti-Alzheimer’s disease , antibacterial activity , and anticancer activity .
Pharmacokinetics
The physicochemical properties of the compound can be understood by studying the molecular electrostatic potential and frontier molecular orbital of the target compound .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .
Action Environment
The crystal structure of the compound was optimized by density functional theory calculations , which could provide insights into its stability under different environmental conditions.
Future Directions
properties
IUPAC Name |
ethyl N-[5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-4-27-20(26)23-19-22-14-8-9-24(11-16(14)30-19)17(25)12-28-15-7-5-6-13-10-21(2,3)29-18(13)15/h5-7H,4,8-12H2,1-3H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPGNAYUVNPFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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